An In-depth Technical Guide to the Synthesis of 2,7-Diiodophenanthrene from Phenanthrene
An In-depth Technical Guide to the Synthesis of 2,7-Diiodophenanthrene from Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis for 2,7-diiodophenanthrene, a molecule of interest for applications in organic electronics and as a building block in medicinal chemistry. Due to the challenges associated with direct and regioselective iodination of the phenanthrene core, a three-step synthetic pathway is presented, commencing with the dinitration of phenanthrene, followed by reduction of the nitro groups to amines, and culminating in a Sandmeyer reaction to introduce the iodine atoms.
Proposed Synthetic Pathway
The synthesis of 2,7-diiodophenanthrene from phenanthrene is proposed to proceed through the following key intermediates:
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2,7-Dinitrophenanthrene: Formed via the electrophilic nitration of phenanthrene.
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2,7-Diaminophenanthrene: Obtained by the reduction of the dinitro derivative.
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2,7-Diiodophenanthrene: Synthesized through the diazotization of the diamino compound followed by a Sandmeyer reaction with an iodide salt.
Caption: Proposed synthetic workflow for 2,7-diiodophenanthrene.
Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for analogous transformations and may require optimization for the specific phenanthrene substrates.
Step 1: Synthesis of 2,7-Dinitrophenanthrene
The direct nitration of phenanthrene can lead to a mixture of isomers. Achieving high regioselectivity for the 2,7-positions is a significant challenge. The following protocol is a general approach that may serve as a starting point for optimization.
Materials:
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Phenanthrene
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Glacial Acetic Acid
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Ice
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Dichloromethane
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenanthrene in a minimal amount of glacial acetic acid.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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The crude product is a mixture of nitro-isomers. Purify by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane to isolate the 2,7-dinitrophenanthrene isomer.
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Recrystallize the purified product from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Synthesis of 2,7-Diaminophenanthrene
The reduction of the dinitro compound to the corresponding diamine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride in hydrochloric acid.
Materials:
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2,7-Dinitrophenanthrene
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Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution (10 M)
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Ethyl Acetate
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Brine
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Sodium Sulfate (Na₂SO₄)
Procedure:
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Suspend 2,7-dinitrophenanthrene in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Add an excess of tin(II) chloride dihydrate to the suspension.
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Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,7-diaminophenanthrene.
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The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of 2,7-Diiodophenanthrene via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting the amino groups of 2,7-diaminophenanthrene into iodo groups.[1][2] This involves the formation of a bis-diazonium salt, which is then treated with an iodide source.
Materials:
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2,7-Diaminophenanthrene
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Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Ice
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Sodium Thiosulfate (Na₂S₂O₃) solution
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Dichloromethane
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Sodium Sulfate (Na₂SO₄)
Procedure:
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Dissolve 2,7-diaminophenanthrene in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water in a beaker, cooling it in an ice-salt bath to 0-5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the bis-diazonium salt.
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In a separate beaker, dissolve an excess of potassium iodide in water.
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Slowly add the cold bis-diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
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Allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for about 1 hour to ensure complete decomposition of the diazonium salt.
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Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate solution to remove any excess iodine.
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Extract the product with dichloromethane.
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Wash the organic layer with saturated sodium bicarbonate solution and then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 2,7-diiodophenanthrene.
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Purify the product by column chromatography or recrystallization from a suitable solvent (e.g., toluene or chlorobenzene).
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in this synthetic pathway. It is important to note that experimental values may vary depending on the specific reaction conditions and purification methods employed.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Phenanthrene | C₁₄H₁₀ | 178.23 | White crystalline solid | 99-101 |
| 2,7-Dinitrophenanthrene | C₁₄H₈N₂O₄ | 268.23 | Yellow solid | >300 |
| 2,7-Diaminophenanthrene | C₁₄H₁₂N₂ | 208.26 | Light-colored solid | Decomposes |
| 2,7-Diiodophenanthrene | C₁₄H₈I₂ | 430.02 | Off-white to pale yellow solid | Not available |
Table 2: Spectroscopic Data (Expected)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 2,7-Dinitrophenanthrene | Aromatic protons in the range of 8.0-9.5 ppm. | Aromatic carbons in the range of 120-150 ppm. | ~1520, 1340 (NO₂ stretch) | 268 (M⁺) |
| 2,7-Diaminophenanthrene | Aromatic protons in the range of 7.0-8.5 ppm; broad singlet for NH₂ protons. | Aromatic carbons in the range of 110-145 ppm. | ~3400-3200 (N-H stretch) | 208 (M⁺) |
| 2,7-Diiodophenanthrene | Aromatic protons in the range of 7.5-9.0 ppm. | Aromatic carbons in the range of 90-140 ppm (ipso-carbons at lower field). | C-I stretch typically weak and in the far-IR region. | 430 (M⁺) |
Note: The spectroscopic data presented are estimations based on known chemical shift and absorption ranges for the respective functional groups and the phenanthrene scaffold. Actual experimental data should be acquired for confirmation.
Logical Relationships and Experimental Workflow
The synthesis of 2,7-diiodophenanthrene follows a logical progression of functional group transformations on the aromatic core. The workflow is designed to introduce the desired iodo substituents at the specific 2 and 7 positions, which is not readily achievable through direct iodination.
Caption: Logical flow of the multi-step synthesis.
This in-depth guide provides a comprehensive overview of a feasible synthetic route to 2,7-diiodophenanthrene. Researchers are encouraged to use these protocols as a foundation, with the understanding that optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the target compound. Standard laboratory safety procedures should be strictly followed when handling the hazardous chemicals involved in this synthesis.
